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molecular formula C9H9NO3 B108174 Methyl 4-formamidobenzoate CAS No. 53405-05-3

Methyl 4-formamidobenzoate

Cat. No. B108174
M. Wt: 179.17 g/mol
InChI Key: BPGCKMCHSYSDJD-UHFFFAOYSA-N
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Patent
US06956046B2

Procedure details

Formic acid (90.0 mL) was added to a dichloromethane solution (900 mL) of methyl 4-aminobenzoate (90.0 g) and to the mixture was added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (114 g) at 5° C. over thirty minutes, and then the mixture was stirred at room temperature for three hours. To the reaction mixture was added saturated aqueous sodium hydrogencarbonate solution (1.2 L) and the pH was adjusted to 10 with 1N sodium hydroxide, and the residue was separated. The aqueous layer was extracted with dichloromethane, and the organic layer was combined and washed with 1N hydrochloric acid, water and brine successively. After the organic layer was dried over anhydrous sodium sulfate, the solvent was removed under reduced pressure, and the residue obtained was washed with ethyl acetate to obtain the titled compound (88.7 g) as crystals.
Quantity
114 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
90 g
Type
reactant
Reaction Step Four
Quantity
900 mL
Type
solvent
Reaction Step Four
Quantity
90 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.Cl.C(N=C=NCCCN(C)C)C.[C:24](=O)([O-])[OH:25].[Na+].[OH-].[Na+]>ClCCl.C(O)=O>[CH:24]([NH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=1)=[O:25] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
114 g
Type
reactant
Smiles
Cl.C(C)N=C=NCCCN(C)C
Step Two
Name
Quantity
1.2 L
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
90 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OC)C=C1
Name
Quantity
900 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
90 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the residue was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane
WASH
Type
WASH
Details
washed with 1N hydrochloric acid, water and brine successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
WASH
Type
WASH
Details
was washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)NC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 88.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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